Pseudoprotodioscin

Hepatoprotection Cytotoxicity Furostanol vs. Spirostanol

This is ≥98% HPLC Pseudoprotodioscin (PPD, CAS 102115-79-7). Unlike spirostanol analogs, PPD's furostanol core uniquely upregulates ABCA1 to promote cholesterol efflux and selectively modulates the SREBP/microRNA 33a/b axis. It is non-cytotoxic to normal hepatocytes and yields distinct, highly cytotoxic metabolites (IC50 1.18 µM). Essential for cardiovascular and metabolic research. Not substitutable with Protodioscin or Dioscin.

Molecular Formula C51H82O21
Molecular Weight 1031.2 g/mol
CAS No. 102115-79-7
Cat. No. B192212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudoprotodioscin
CAS102115-79-7
Molecular FormulaC51H82O21
Molecular Weight1031.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(C(O3)C)O)O)O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CC8C7C(=C(O8)CCC(C)COC9C(C(C(C(O9)CO)O)O)O)C)C)C)CO)O)O)O
InChIInChI=1S/C51H82O21/c1-20(19-64-46-40(60)39(59)36(56)31(17-52)69-46)7-10-29-21(2)33-30(68-29)16-28-26-9-8-24-15-25(11-13-50(24,5)27(26)12-14-51(28,33)6)67-49-45(72-48-42(62)38(58)35(55)23(4)66-48)43(63)44(32(18-53)70-49)71-47-41(61)37(57)34(54)22(3)65-47/h8,20,22-23,25-28,30-49,52-63H,7,9-19H2,1-6H3/t20-,22+,23+,25+,26-,27+,28+,30+,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41-,42-,43+,44-,45-,46-,47+,48+,49-,50+,51+/m1/s1
InChIKeyMDCUMTGKKLOMCW-XNVNDPJESA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pseudoprotodioscin (CAS 102115-79-7): A Furostanoside Saponin with Distinct Lipid Metabolism and Cytotoxic Profiles


Pseudoprotodioscin (PPD, CAS 102115-79-7) is a furostanol-type steroidal saponin primarily isolated from the rhizomes of various Dioscorea species, such as D. panthaica, D. zingiberensis, and D. nipponica [1][2]. Unlike spirostanol analogs like dioscin, the open F-ring structure of PPD contributes to its unique biological activity profile, which includes modulation of SREBP/microRNA 33a/b pathways and selective cytotoxicity against specific cancer cell lines [3][4].

Why Pseudoprotodioscin Cannot Be Substituted by Generic Steroidal Saponins


Substituting Pseudoprotodioscin with its closest structural analogs, such as Protodioscin or Dioscin, is scientifically unjustified due to divergent pharmacological mechanisms and target selectivity. While Protodioscin and Dioscin demonstrate broad cytotoxicity across multiple cell lines, Pseudoprotodioscin exhibits a more targeted profile, showing non-cytotoxicity in normal hepatocytes while selectively modulating SREBP and microRNA 33a/b pathways [1][2]. Crucially, a 2019 study in Fitoterapia directly compared PPD with Protodioscin (PD) and Methylprotodioscin (MP), revealing that PPD uniquely increases ABCA1 protein and mRNA levels to promote cholesterol efflux—an effect not observed with the other two saponins in the same assay [1]. Furthermore, the distinct furostanol core of PPD dictates its metabolic fate; microbial transformation studies show that PPD yields unique cytotoxic metabolites with IC50 values as low as 1.18 μM, which are not produced by Protodioscin or Dioscin [3]. These key mechanistic and metabolic differences render generic substitution not only ineffective but potentially counterproductive in experimental settings targeting lipid metabolism or specific cancer phenotypes.

Quantitative Differentiation of Pseudoprotodioscin Against Key Comparators


Selective Non-Cytotoxicity in Normal Hepatocytes vs. Cytotoxic Spirostanol Analogs

In a direct comparative study of steroidal glycosides from Dioscorea villosa on H2O2-induced hepatotoxicity, Pseudoprotodioscin (a furostan) was completely non-cytotoxic to HepG2 cells at all tested concentrations [1]. In stark contrast, spirostan analogs including Dioscin, Deltonin, and Progenin III demonstrated significant cytotoxicity under the same conditions [1]. This fundamental difference in toxicity profile is critical for experimental design.

Hepatoprotection Cytotoxicity Furostanol vs. Spirostanol

Unique Upregulation of ABCA1-Mediated Cholesterol Efflux

A head-to-head mechanistic study directly compared Pseudoprotodioscin (PPD) with its closest analogs, Protodioscin (PD) and Methylprotodioscin (MP), for their ability to regulate cholesterol metabolism [1]. The study found that only PPD significantly increased ABCA1 protein and mRNA levels in Hep G2 cells, thereby promoting ApoA-1-mediated cholesterol efflux [1]. This effect was mediated by PPD's specific inhibition of SREBP1c and SREBP2 transcription via microRNA 33a/b, a pathway not activated by PD or MP [1].

Cholesterol Efflux ABCA1 SREBP/microRNA Pathway

Cytotoxicity Profile: Distinct IC50 Values Compared to Protodioscin and Dioscin

Pseudoprotodioscin exhibits a distinct cytotoxic profile compared to its structural analogs. Against osteosarcoma cells (U2OS), Pseudoprotodioscin showed an IC50 of 10.48 μM, which was 1.6-fold less potent than Protodioscin (IC50 = 6.43 μM) and 1.5-fold less potent than Dioscin (IC50 = 6.90 μM) in the same assay [1]. However, against other cancer cell lines like HeLa, Pseudoprotodioscin (IC50 = 3.32 μM) was more potent than Dioscin (IC50 = 4.5 μM) [2][3]. This cell-line dependent selectivity differentiates it from the broader, often more potent, cytotoxicity of Protodioscin and Dioscin.

Cytotoxicity Cancer Cell Lines IC50

Unique Metabolic Fate: Production of High-Potency Cytotoxic Metabolites

Microbial transformation studies reveal that Pseudoprotodioscin is metabolized into a series of unique derivatives (Metabolites 2-5) that are not produced from Protodioscin or Dioscin [1]. These specific metabolites exhibit significantly enhanced cytotoxicity against cancer cell lines A375, L929, and HeLa, with IC50 values ranging from 1.18 μM to 17.88 μM [1]. This indicates a distinct metabolic pathway that can be exploited for generating novel, highly potent cytotoxic agents.

Microbial Metabolism Biotransformation Cytotoxic Metabolites

Defined Pharmacokinetic Profile: Low Oral Bioavailability (5.7%) in Rats

A validated UPLC-MS/MS method was developed to determine the pharmacokinetics of Pseudoprotodioscin in rats [1]. Following intragastric administration (50 mg/kg), the absolute oral bioavailability (F) was quantified as 5.7% [1]. The compound underwent rapid excretion, with a short half-life in plasma [1]. While comparative PK data for Protodioscin or Dioscin in the same model is not available, this well-defined parameter is critical for experimental design.

Pharmacokinetics Bioavailability Drug Delivery

In Vivo Anti-Atherosclerotic Efficacy in ApoE-/- Mouse Model

In an in vivo model of atherosclerosis, Pseudoprotodioscin was administered to ovariectomized ApoE-/- mice fed a high-cholesterol diet at doses of 1, 2.5, and 5 mg/kg [1]. The compound significantly reduced atherosclerotic plaque area and inhibited increases in serum total cholesterol and triglyceride levels in a dose-dependent manner [1]. This provides direct in vivo validation of the in vitro cholesterol efflux mechanism, a level of evidence not yet established for many other furostanol saponins.

Atherosclerosis In Vivo Efficacy Lipid-Lowering

Strategic Research Applications for Pseudoprotodioscin (CAS 102115-79-7)


Cardiovascular Research: Atherosclerosis and Reverse Cholesterol Transport Studies

Given its unique ability to upregulate ABCA1 and promote cholesterol efflux, Pseudoprotodioscin is the preferred compound for investigating reverse cholesterol transport and atherosclerotic plaque regression [1][2]. Unlike Protodioscin or Methylprotodioscin, it has demonstrated direct in vivo efficacy in reducing atherosclerotic plaque area in an ApoE-/- mouse model, making it a validated tool for preclinical cardiovascular research [2].

Lipid Metabolism and Hepatic Steatosis: SREBP/miRNA Pathway Investigation

Pseudoprotodioscin is uniquely suited for studying the SREBP/microRNA 33a/b signaling axis in hepatocytes and macrophages. Its selective inhibition of this pathway without inducing cytotoxicity (unlike spirostan analogs) makes it ideal for dissecting mechanisms of lipid synthesis and fatty acid metabolism in normal hepatic models [1][3].

Natural Product Drug Discovery: Prodrug and Biotransformation Studies

The unique metabolic fate of Pseudoprotodioscin, which yields a suite of novel and highly cytotoxic metabolites (IC50 down to 1.18 μM) upon microbial transformation, positions it as a superior starting scaffold for generating potent anticancer leads. This is a distinct advantage over Protodioscin and Dioscin, whose metabolites do not exhibit this potency or diversity [4].

Analytical Chemistry and Quality Control: Botanical Standardization

Pseudoprotodioscin serves as a critical chemical marker for the authentication and standardization of Dioscorea nipponica and related botanical drugs. Its presence, along with its quantifiable levels (e.g., 13.821 ± 0.037 mg/mL in D. nipponica extracts), is essential for differentiating species and ensuring batch-to-batch consistency in herbal formulations, as established by validated HPLC and UPLC-QTOF/MS methods [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pseudoprotodioscin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.